molecular formula C8H12ClN3O2 B3114913 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride CAS No. 2055405-85-9

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Cat. No.: B3114913
CAS No.: 2055405-85-9
M. Wt: 217.65
InChI Key: CVJVUIKTSBBCTP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-4-6-5-9-2-3-11(6)10-7;/h4,9H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJVUIKTSBBCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCNCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055405-85-9
Record name methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like methanol and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrazolopyrazine compounds .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazolo-pyrazine derivatives, often modified with ester groups, substituents, or salts. Below is a systematic comparison with analogous molecules:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride 2055405-85-9 C₈H₁₂ClN₃O₂ 217.65 Methyl ester, hydrochloride salt
Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate HCl 1955492-72-4 C₁₀H₁₆ClN₃O₂ 245.71 Ethyl ester, 6-methyl substitution
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 477845-46-8 C₁₅H₁₄FN₃O₃ 303.29 4-oxo group, 4-fluorobenzyl substitution
4,5,6,7-Tetrahydro-5-methyl-2-nitropyrazolo[1,5-a]pyrazine 1227210-32-3 C₇H₁₀N₄O₂ 182.18 Nitro group at position 2, 5-methyl group
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride 623565-69-5 C₇H₁₂Cl₂N₄ 223.11 Pyrazolo[4,3-c]pyridine core, dihydrochloride
Key Observations :

Core Heterocycle Variations :

  • The target compound features a pyrazolo[1,5-a]pyrazine core, whereas analogs like 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 623565-69-5) have a pyrazolo[4,3-c]pyridine scaffold, altering ring connectivity and electronic properties .

Substituent Effects :

  • Ethyl 6-methyl-...carboxylate HCl (CAS 1955492-72-4) introduces a bulkier ethyl ester and methyl group at position 6, increasing molecular weight (245.71 vs. 217.65 g/mol) compared to the target compound .
  • The 4-fluorobenzyl-substituted analog (CAS 477845-46-8) demonstrates how aromatic substituents enhance molecular weight (303.29 g/mol) and may influence receptor binding in medicinal chemistry contexts .

Nitro-substituted analogs (e.g., CAS 1227210-32-3) exhibit higher hazard profiles (H302, H315, H319, H335) due to acute toxicity and irritation risks, unlike the target compound .

Salt Forms: While the target compound is a monohydrochloride, 2-Methyl-...dihydrochloride (CAS 623565-69-5) is a dihydrochloride salt, influencing solubility and crystallinity .

Biological Activity

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS: 2055405-85-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₁₂ClN₃O₂
  • Molecular Weight : 217.65 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo derivatives, including this compound. Research indicates that this compound exhibits activity against various viral pathogens. For instance:

  • Inhibition of Yellow Fever Virus (YFV) : In vitro assays demonstrated that derivatives similar to this compound can inhibit YFV replication effectively. The mechanism involves interference with viral entry and replication processes .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. This compound has shown promise as a cholinesterase inhibitor:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : Studies have reported that compounds within this class exhibit varying degrees of inhibition against AChE and BChE. For example, some pyrazole derivatives have shown IC50 values indicating potent inhibition .

3. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Preliminary studies suggest that this compound may possess antioxidant capabilities:

  • Free Radical Scavenging : The compound's structure allows it to act as a free radical scavenger in biological systems, potentially reducing cellular damage .

Case Studies and Research Findings

StudyFindings
Umesha et al., 2009Identified significant inhibition of cholinesterases by pyrazole derivatives .
Pagoria & Zhang, 2016Discussed the synthesis of pyrazine derivatives with notable antiviral activity .
MDPI Review (2021)Highlighted the multifunctional nature of pyrazolo compounds in drug design .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to active sites on cholinesterases or viral enzymes.
  • Antioxidant Pathways : Modulating pathways involved in oxidative stress response.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Key Reference
CyclocondensationPhenylhydrazine derivatives, ethanol, reflux65–80
Palladium-catalyzed couplingCO gas, nitrile intermediates, elevated pressure70–75
ChloromethylationThionyl chloride, POCl₃60–85

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the pyrazolo-pyrazine scaffold and substituent positions (e.g., δ 7.39 ppm for aromatic protons in related analogs) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in fused heterocycles .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • GHS Classification : Based on analogs, it may exhibit acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Handling : Use fume hoods, nitrile gloves, and respiratory protection. Store in anhydrous conditions to prevent HCl release.
  • First Aid : For skin contact, wash with water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst Screening : Palladium catalysts improve coupling reactions (e.g., carbonylation at 80°C under 50 psi CO) .
  • Workflow Scaling : Multigram synthesis (≥100 g) requires controlled cooling rates and gradient recrystallization to minimize impurities .

Advanced: What mechanistic insights explain its biological activity in antiviral research?

Methodological Answer:

  • Enzyme Inhibition : Derivatives inhibit viral polymerases (e.g., RSV polymerase) by binding to the active site, as shown in molecular docking studies .
  • Photodynamic Therapy : Pyrazolo-pyrazine-fused chlorins generate reactive oxygen species (ROS) under light, targeting cancer stem cells .
  • SAR Analysis : Substituents at position 2 (e.g., methyl ester) enhance solubility and target affinity .

Q. Table 2: Structure-Activity Relationships (SAR)

SubstituentBiological ActivityMechanismReference
Chlorine at position 4Antiviral (RSV)Polymerase inhibition
Aldehyde at position 7Anticancer (photodynamic)ROS generation
Methyl ester at position 2Improved solubilityEnhanced bioavailability

Advanced: How can contradictory biological data (e.g., antiviral vs. anticancer activity) be resolved?

Methodological Answer:

  • Target Profiling : Use kinase/phosphatase screening panels to identify off-target effects .
  • Dose-Response Studies : Establish IC₅₀ values in different cell lines to clarify context-dependent activity.
  • Computational Modeling : Compare binding modes in viral vs. human enzymes using molecular dynamics simulations .

Advanced: What strategies are used to study substituent effects on pharmacological properties?

Methodological Answer:

  • Parallel Synthesis : Synthesize analogs with systematic substituent variations (e.g., halogenation, esterification) .
  • ADMET Profiling : Assess logP, solubility, and metabolic stability using HPLC and microsomal assays .
  • Crystallographic Analysis : Compare ligand-protein co-crystal structures to map substituent interactions .

Advanced: How can computational tools predict reactivity or stability of derivatives?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., cyclization energy barriers) using Gaussian or ORCA .
  • Molecular Dynamics : Simulate hydrolysis of the methyl ester under physiological conditions .
  • PubChem Data Mining : Leverage existing datasets for QSAR modeling (e.g., toxicity prediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

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